Total synthesis of cruciferane via epoxidation/tandem cyclization sequence†
RSC Advances Pub Date: 2014-11-12 DOI: 10.1039/C4RA10309B
Abstract
The total synthesis of alkaloid cruciferane is performed in three steps with an overall yield of 60.3%. The key step involves the in situ epoxidation of indole followed by tandem Cyclization via epoxide ring opening to furnish the 3-hydroxypyrroloindoline skeleton. This methodology gave a step economical and protecting group free total synthesis of cruciferane.
![Graphical abstract: Total synthesis of cruciferane via epoxidation/tandem cyclization sequence](http://scimg.chem960.com/usr/1/C4RA10309B.jpg)
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